molecular formula C10H9ClO2 B13315387 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13315387
M. Wt: 196.63 g/mol
InChI Key: CQVKEKHEPKVJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one (CAS 342412-24-2) is a high-purity chemical reagent with the molecular formula C 10 H 9 ClO 2 and a molecular weight of 196.63 g/mol . This compound features a benzofuran core structure, a ketone group at the 3-position, and a chlorine substituent, a combination known to be highly relevant in medicinal chemistry . Researchers value this compound as a key synthetic intermediate for developing novel bioactive molecules. Benzofuran derivatives are extensively investigated for their antimicrobial properties, with some showing significant activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida strains . Furthermore, structurally similar dihydrobenzofuran compounds are the subject of active patent research for their application as anticancer agents . The incorporation of a chlorine atom is a common and strategic modification in drug discovery, as it can profoundly influence a compound's biological activity, metabolic stability, and binding affinity . As such, this compound serves as a versatile building block in pharmaceutical research and the synthesis of complex heterocyclic systems. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-2-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H9ClO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3

InChI Key

CQVKEKHEPKVJCP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Ruthenium-Catalyzed Oxidation and Cyclization

A patented method describes the preparation of 2,3-dihydrobenzofuran compounds, including chlorinated derivatives, using a ruthenium trichloride or its hydrate/periodate composite catalyst system to promote oxidation and ring closure reactions. The key steps are:

Step Description Reagents/Conditions Outcome
1 Starting from a substituted phenolic ester (e.g., p-amino m-allyl o-hydroxybenzene methyl ester) Ruthenium trichloride/periodate catalyst, tetrahydrofuran solvent, triethylamine base, reflux for 12 h Oxidation to intermediate aldehyde compound
2 Reduction of aldehyde to hydroxyl group Sodium borohydride or similar reductive agent Formation of hydroxy intermediate
3 Substitution reaction to introduce leaving group Z (halogen such as chlorine preferred) Chlorination reagents such as sulfuryl chloride, N-chlorosuccinimide, sulfur oxychloride, tosyl chloride Formation of chlorinated intermediate
4 Intramolecular cyclization (ring closure) Base or acid catalysis under controlled temperature Formation of 2,3-dihydrobenzofuran core
5 Hydrolysis to yield final compound Sodium hydroxide aqueous solution, pH adjustment to 6-7 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

This method is noted for its simplicity, cost-efficiency, and suitability for industrial scale-up.

Synthesis via Bromination, Suzuki Coupling, and Hydrolysis

Research literature outlines a route for synthesizing 5-substituted benzofuran derivatives that can be adapted for the 5-chloro-2-ethyl derivative:

Step Description Reagents/Conditions Outcome
1 Bromination of benzofuran ring at the 5-position Bromine in dichloromethane with sodium bicarbonate aqueous solution Formation of 5-bromobenzofuran intermediate
2 Suzuki coupling with appropriate boronic acid derivatives Palladium catalyst (e.g., PdCl2(dppf)), base (K3PO4), phase transfer catalyst (n-Bu4NBr), acetonitrile solvent Introduction of ethyl or ethyl ester substituent
3 Hydrolysis of ester to acid and subsequent Curtius rearrangement Potassium hydroxide in methanol/tetrahydrofuran, then diphenylphosphoryl azide and triethylamine Formation of amine or ketone functionality
4 Chlorination at the 5-position if not introduced earlier N-chlorosuccinimide or sulfuryl chloride at 30-100 °C Final chlorination step
5 Reduction and protection/deprotection steps as needed Lithium aluminum hydride for reduction; acid/base for protection Formation of 2-ethyl-2,3-dihydrobenzofuran-3-one core

This method allows for structural diversity and fine-tuning of substituents and has been demonstrated in multiple benzofuran derivative syntheses.

One-Pot Rhodium-Catalyzed Intramolecular C-H Insertion

An advanced synthetic approach involves rhodium-catalyzed intramolecular C-H insertion reactions to construct 2,3-disubstituted dihydrobenzofurans in a one-pot process:

Step Description Reagents/Conditions Outcome
1 Starting from triazole-substituted precursors Rhodium catalyst Rh2(S-PTV)4, dichloromethane solvent, nitrogen atmosphere, 90 °C, 2-4 h Cyclization via C-H insertion to form dihydrobenzofuran ring
2 Purification Silica gel chromatography (hexane:ethyl acetate) Isolated pure 2,3-disubstituted dihydrobenzofuran

While this method is efficient for certain derivatives, it requires specialized catalysts and conditions and may need adaptation for chlorinated ethyl derivatives.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Ruthenium-catalyzed oxidation and cyclization Multi-step oxidation, reduction, substitution, cyclization High conversion, simple aftertreatment, industrial scalability Requires transition metal catalyst, multiple steps
Bromination-Suzuki coupling-hydrolysis Sequential functionalization and coupling Structural versatility, well-established reactions Multiple purification steps, sensitive to reaction conditions
Rhodium-catalyzed C-H insertion one-pot Direct cyclization via C-H activation One-pot, fewer side reactions, high yield Catalyst cost, limited substrate scope

Research Findings and Notes

  • The ruthenium-catalyzed method is patented and optimized for industrial production, emphasizing cost-effectiveness and ease of scale-up.
  • Suzuki coupling strategies provide a modular approach to introduce various substituents, including ethyl groups, and enable late-stage chlorination.
  • The one-pot rhodium-catalyzed method is a modern synthetic approach that can streamline the synthesis but may require further development for specific chlorinated benzofuranones.
  • Protection and deprotection of functional groups such as esters or amines are often necessary to achieve selective reactions.
  • Chlorination reagents like N-chlorosuccinimide and sulfuryl chloride are commonly used for introducing chlorine atoms at aromatic positions, including the 5-position of benzofurans.

Chemical Reactions Analysis

1.1. Cyclization Reactions

Benzofuran derivatives often form via cyclization of appropriately substituted phenols with α-haloketones. For example, a one-pot method using titanium tetrachloride as a Lewis acid facilitates the synthesis of benzofurans from phenols and α-chloroketones . This approach could be adaptable for compounds like 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one if starting materials include a chlorinated phenol and an ethyl-substituted ketone.

1.2. Chlorination and Functionalization

Chlorination is a common step in benzofuran synthesis. For instance, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is synthesized via sequential steps:

  • Cyclization : Triphenylphosphine and diethyl azodicarboxylate enable ring closure .

  • Chlorination : N-chlorosuccinimide introduces the chlorine atom .

  • Hydrolysis : Alcoholic alkali conditions convert esters to carboxylic acids .

A similar pathway could apply to This compound , where chlorination (e.g., via NCS) and esterification/hydrolysis steps might be involved.

2.1. Ketone Reactivity

The ketone group at position 3 (C3) in benzofurans can participate in:

  • Enolate chemistry : Michael addition or aldol condensation.

  • Reduction : Conversion to secondary alcohols using reagents like NaBH4.

  • Esterification : Reaction with alcohols (e.g., ethanol) to form esters.

2.2. Chlorine Substituent

The chlorine atom at position 5 (C5) may undergo:

  • Substitution : Nucleophilic aromatic substitution under basic conditions (e.g., hydrolysis to phenolic groups).

  • Elimination : Dehydrohalogenation to form alkenes.

Analytical Characterization

Key techniques for verifying the structure include:

Method Purpose
¹H NMR Confirm ketone (C=O), ethyl (CH₂CH₃), and aromatic protons .
²⁵Cl NMR Identify chlorine substitution patterns .
HPLC Monitor reaction purity and yield.

Biological and Pharmacological Relevance

While direct data on This compound is absent, related benzofuran derivatives exhibit:

  • Antimicrobial activity : Enhanced by chloro and alkyl substituents .

  • Cancer inhibition : Benzofuran derivatives show inhibitory effects on cancer cell lines .

  • MDM2 inhibition : Chlorinated benzofuran derivatives display potent binding to the MDM2 protein .

Scientific Research Applications

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chloro Substituents: 5-Chloro vs. 6-Chloro Derivatives: lists 6-chloro-2,3-dihydro-1-benzofuran-3-one, which differs in the chloro group's position. 5-Chloro-7-fluoro-2-methyl Derivative (): The addition of a fluoro group at position 7 introduces electron-withdrawing effects, which may enhance metabolic stability compared to the target compound's single chloro substituent .
  • Alkyl Substituents :

    • 2-Ethyl vs. 2-Methyl Groups : The ethyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, ). This could improve membrane permeability but may also affect solubility .

Physicochemical Properties

  • Halogenated derivatives (e.g., 5-Chloro-7-fluoro-2-methyl-, ) exhibit higher molecular weights and polar surface areas, which may impact bioavailability .

Comparative Data Table

Compound Name Substituents Key Biological Activity Physicochemical Notes References
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one 5-Cl, 2-Ethyl Hypothesized antitubercular High lipophilicity (ethyl) N/A
TB501 6-OH, complex side chains Antitubercular (liposomal) Enhanced intracellular delivery
5-Chloro-7-fluoro-2-methyl-... () 5-Cl, 7-F, 2-Me Not reported Increased halogen content
6-Chloro-2,3-dihydro-... () 6-Cl Not reported Altered electronic effects
2-Ethyl-5-fluoro-2,3-dihydro-... () 5-F, 2-Ethyl Not reported Moderate logP

Research Findings and Implications

  • Liposomal Formulations : highlights that liposomal encapsulation of dihydrobenzofuran-3-ones like TB501 significantly improves efficacy. The ethyl group in the target compound may similarly stabilize liposomal formulations due to its hydrophobic nature .
  • Enzyme Selectivity : suggests that chloro substituents at position 5 could favor MAO-B selectivity, a feature exploitable in neurodegenerative disease drug design .
  • Structural Flexibility : Crystal structure studies () reveal that planarity and π-π stacking interactions in analogs influence target binding. The ethyl group in the target compound may introduce steric hindrance, requiring structural optimization .

Biological Activity

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzofuran ring structure with a chlorine atom substituted at the 5-position and an ethyl group at the 2-position. Its molecular formula is C11H11ClOC_{11}H_{11}ClO with a molecular weight of approximately 208.66 g/mol. The presence of these substituents suggests potential reactivity and biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity. For instance, derivatives of benzofuran have been shown to inhibit various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The chlorine substitution is hypothesized to enhance the compound's reactivity against these pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.98 μg/mL
Compound BMRSA3.90 μg/mL
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Studies have demonstrated that certain derivatives can effectively suppress the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity Assessment

In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, it was found that compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts. The specific role of chlorine in enhancing biological activity is an area for further investigation.

Table 2: Cytotoxicity Data for Benzofuran Derivatives

Compound NameCell Line TestedIC50 (μM)
Compound CA54915.0
Compound DMCF722.5
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies are recommended to elucidate its binding affinity with key proteins associated with these pathways.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves oxidation of sulfanyl precursors using agents like 3-chloroperoxybenzoic acid (mCPBA). For example, describes the oxidation of 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran with mCPBA in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate). Crystallization is achieved through slow evaporation in diisopropyl ether . Similar methods can be adapted for chloro-ethyl derivatives by substituting starting materials and optimizing reaction conditions.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Spectroscopy : Use NMR (¹H, ¹³C) to confirm substituent positions and hydrogen environments. IR can identify functional groups like carbonyls (C=O stretch ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D geometry. highlights the use of SCXRD to analyze dihedral angles between benzofuran and sulfonyl-substituted rings, with refinement using riding models for H-atoms (SHELXL-97) .

Q. What safety precautions are recommended for handling benzofuran derivatives?

While specific data for this compound is limited, emphasizes general precautions for benzofuran analogs: use fume hoods, wear PPE (gloves, lab coat), and consult safety data sheets (SDS) for related compounds. First-aid measures include immediate medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved for this compound?

Contradictions often arise from disordered atoms or thermal motion. and recommend:

  • Using high-resolution SCXRD data (≤ 0.8 Å) to minimize errors.
  • Applying density functional theory (DFT) calculations to compare experimental and optimized geometries.
  • Analyzing intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) to explain packing anomalies. For example, reports centroid-centroid distances of 3.6–3.8 Å for π-interactions, validated via slippage metrics .

Q. What computational tools are effective in predicting the pharmacological activity of benzofuran derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). cites antifungal and antitumor activities linked to sulfonyl and halogen substituents .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity. For instance, chloro and ethyl groups may enhance lipophilicity, improving membrane permeability.

Q. How do substituents (e.g., ethyl, chloro) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Chloro group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to meta/para positions.
  • Ethyl group : Electron-donating effects stabilize adjacent carbocations, favoring alkylation reactions. demonstrates similar regioselectivity in dihydrobenzofuran synthesis using fluorinated solvents .

Q. What strategies optimize yield in multi-step syntheses of halogenated benzofurans?

  • Stepwise oxidation : achieved 71% yield by isolating intermediates (e.g., sulfoxides) before final oxidation .
  • Solvent selection : Hexafluoropropan-2-ol ( ) enhances reaction rates via strong hydrogen bonding, reducing side reactions .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthetic OptimizationmCPBA oxidation, column chromatography
Structural ResolutionSCXRD with SHELXL refinement, DFT geometry
Pharmacological ScreeningMolecular docking, QSAR models
Reactivity AnalysisHammett plots, kinetic isotope effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.